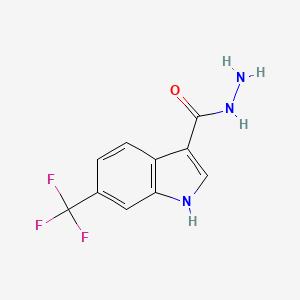![molecular formula C8H6BrNO B13681251 4-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13681251.png)
4-(Bromomethyl)furo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)furo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H6BrNO. It is a derivative of furo[2,3-b]pyridine, where a bromomethyl group is attached to the fourth position of the fused ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)furo[2,3-b]pyridine typically involves the bromination of a precursor compound. One common method is the bromination of furo[2,3-b]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)furo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted furo[2,3-b]pyridines with various functional groups.
Oxidation: Furo[2,3-b]pyridine-4-carboxylic acid or furo[2,3-b]pyridine-4-aldehyde.
Reduction: 4-Methylfuro[2,3-b]pyridine.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)furo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science:
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)furo[2,3-b]pyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This interaction can disrupt key cellular signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)pyridine: Similar structure but lacks the fused furan ring.
4-(Chloromethyl)furo[2,3-b]pyridine: Chlorine instead of bromine at the methyl group.
4-(Methyl)furo[2,3-b]pyridine: Methyl group instead of bromomethyl.
Uniqueness
4-(Bromomethyl)furo[2,3-b]pyridine is unique due to the presence of both the bromomethyl group and the fused furan-pyridine ring system. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C8H6BrNO |
|---|---|
Molekulargewicht |
212.04 g/mol |
IUPAC-Name |
4-(bromomethyl)furo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrNO/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5H2 |
InChI-Schlüssel |
OPAGZMMOPGFJSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=C1CBr)C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide](/img/structure/B13681181.png)



![(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol](/img/structure/B13681200.png)
![(6-Bromobenzo[c]isoxazol-3-yl)methanol](/img/structure/B13681201.png)
![(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B13681207.png)






